molecular formula C11H12ClNO2 B14170071 (4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone CAS No. 19202-06-3

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone

Cat. No.: B14170071
CAS No.: 19202-06-3
M. Wt: 225.67 g/mol
InChI Key: OJOUCZPKSSJXIU-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone is an organic compound characterized by the presence of a chloro-substituted phenyl group and an oxazinan-3-yl-methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1,3-oxazinan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-phenyl)-[1,3]oxazinan-2-yl-methanone
  • (4-Chloro-phenyl)-[1,3]oxazinan-4-yl-methanone

Uniqueness

(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone is unique due to its specific substitution pattern and the presence of the oxazinan-3-yl-methanone moiety. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

19202-06-3

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(4-chlorophenyl)-(1,3-oxazinan-3-yl)methanone

InChI

InChI=1S/C11H12ClNO2/c12-10-4-2-9(3-5-10)11(14)13-6-1-7-15-8-13/h2-5H,1,6-8H2

InChI Key

OJOUCZPKSSJXIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(COC1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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